5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid: is a chemical compound with the molecular formula C9H7BrO3. It is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the dihydrobenzofuran ring. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities . They have been found to inhibit the activity of various enzymes and receptors, such as tyrosine kinases , Pim-1 , and carbonic anhydrase .
Mode of Action
For instance, some benzofuran derivatives have been shown to inhibit the tyrosine kinase activity of VEGFR . This interaction leads to the inhibition of the enzyme’s activity, thereby affecting the signaling pathways it is involved in.
Biochemical Pathways
For instance, some benzofuran derivatives have been found to inhibit the activity of tyrosine kinases, which play crucial roles in cell signaling pathways . By inhibiting these enzymes, benzofuran derivatives can affect the signaling pathways they are involved in, leading to various downstream effects.
Pharmacokinetics
Benzofuran derivatives have been shown to have good bioavailability
Result of Action
Some benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have been found to inhibit VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with proteins and enzymes are primarily through binding interactions, which can lead to enzyme inhibition or activation depending on the context.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the rapid sodium ion influx in atrial and myocardial conduction fibers, thereby influencing the conduction velocity and sinus node autonomy . These effects can lead to changes in cellular behavior and function, impacting processes such as cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical or cellular response. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other critical metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the mitochondria can impact cellular energy production, while localization to the nucleus can influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2,3-dihydrobenzofuran.
Reaction with Nitrobenzene: The starting material is reacted with nitrobenzene to form a substituted product.
Reduction and Esterification: The substituted product undergoes reduction and esterification to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological propertiesThe presence of the bromine atom and carboxylic acid group may enhance the biological activity of this compound .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
- 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
- 5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
- 6-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid
- 7-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid
Comparison: Compared to its similar compounds, 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the specific position of the bromine atom and the carboxylic acid group. These structural features can influence its reactivity, biological activity, and physicochemical properties. For example, the presence of the bromine atom at the 5-position may enhance its antimicrobial activity compared to other halogenated derivatives .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNCCBAITNRTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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